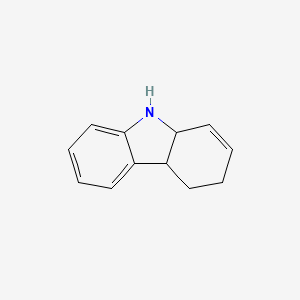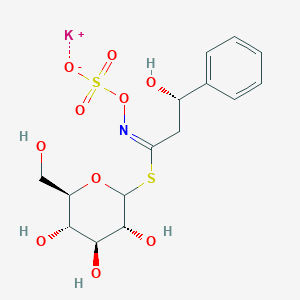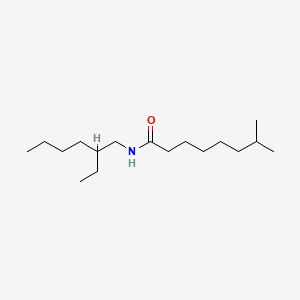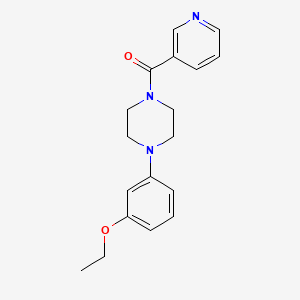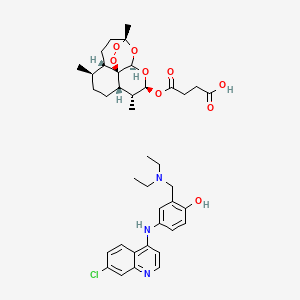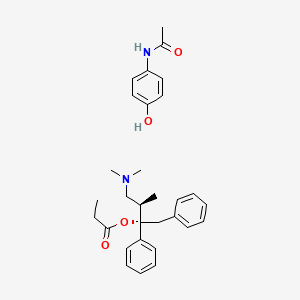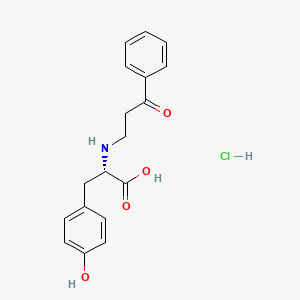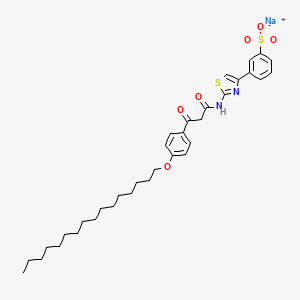
alpha-D-Glucopyranoside, 2-methoxyphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, 2-methoxyphenyl- is a glycoside compound that consists of a glucose molecule bonded to a methoxyphenyl group. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Glucopyranoside, 2-methoxyphenyl- can be synthesized through the reaction of glucose with methoxyphenol. The process typically involves the use of a promoter such as boron trifluoride etherate to facilitate the glycosylation reaction. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of alpha-D-Glucopyranoside, 2-methoxyphenyl- involves large-scale glycosylation reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, 2-methoxyphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the methoxyphenyl group to a corresponding quinone derivative.
Reduction: The compound can be reduced to form a hydroxyphenyl derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyphenyl derivatives, and various substituted phenyl glucopyranosides .
Scientific Research Applications
Alpha-D-Glucopyranoside, 2-methoxyphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: The compound is utilized in enzyme assays to study the activity of glycosidases and other carbohydrate-processing enzymes.
Medicine: It serves as a precursor for the synthesis of various pharmaceutical agents and as a probe for studying glucose transport and metabolism.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, 2-methoxyphenyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of glycosidases, inhibiting their activity and thereby affecting carbohydrate metabolism. Additionally, it can interact with glucose transporters, modulating glucose uptake and utilization in cells .
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucopyranoside, 2-methoxyphenyl-: Similar in structure but differs in the configuration of the glycosidic bond.
Alpha-D-Glucopyranoside, 4-methoxyphenyl-: Similar but with the methoxy group positioned differently on the phenyl ring.
Alpha-D-Glucopyranoside, 2-hydroxyphenyl-: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
Alpha-D-Glucopyranoside, 2-methoxyphenyl- is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable for specific biochemical and industrial applications where other similar compounds may not be as effective .
Properties
CAS No. |
84380-02-9 |
|---|---|
Molecular Formula |
C13H18O7 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-methoxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c1-18-7-4-2-3-5-8(7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1 |
InChI Key |
WBZPEZUBVIAKKS-LBELIVKGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




